molecular formula C8H12N2O3 B2706157 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid CAS No. 1975117-54-4

3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid

Cat. No. B2706157
CAS RN: 1975117-54-4
M. Wt: 184.195
InChI Key: HQHFIUQMHHHDBO-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid (EMPC) is a novel compound that has been found to have potential applications in scientific research. It is a pyrazole derivative that has been synthesized through a multi-step process involving the reaction of various chemicals. EMPC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and inflammation. 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been found to improve glucose tolerance and insulin sensitivity, which may contribute to its potential use as an anti-diabetic agent.

Advantages and Limitations for Lab Experiments

3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it a safe compound to work with. However, there are also some limitations to using 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.

Future Directions

There are several future directions for research on 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid. One area of research is to further elucidate its mechanism of action, particularly its interaction with COX-2 and DPP-4. Another area of research is to investigate its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. In addition, further research is needed to investigate its potential use as an anti-inflammatory and anti-diabetic agent, particularly in animal models of disease.

Synthesis Methods

The synthesis of 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid involves a multi-step process that includes the reaction of 3,5-dimethylpyrazole with ethyl chloroacetate, followed by the reaction of the resulting product with sodium hydride and methyl iodide. The final step involves the reaction of the resulting product with sodium hydroxide to yield 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid. This process has been optimized to yield high purity and high yield of 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid.

Scientific Research Applications

3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. In addition, 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been studied for its potential use as an anti-diabetic agent, as it has been found to improve glucose tolerance and insulin sensitivity.

properties

IUPAC Name

3-(ethoxymethyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-5-7-6(8(11)12)4-10(2)9-7/h4H,3,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHFIUQMHHHDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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